

Commercial Availability of Benzyl-PEG14alcohol for Research: A Technical Guide

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Compound of Interest		
Compound Name:	Benzyl-PEG14-alcohol	
Cat. No.:	B11928036	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Benzyl-PEG14-alcohol**, a key reagent in the field of targeted protein degradation. This document outlines its core applications, available suppliers, and relevant experimental considerations for its use in research and development.

Introduction to Benzyl-PEG14-alcohol

Benzyl-PEG14-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) linker that is functionalized with a benzyl group at one terminus and a hydroxyl group at the other. Its chemical structure makes it an ideal tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

The PEG14 linker component of **Benzyl-PEG14-alcohol** offers several advantages in PROTAC design, including increased hydrophilicity and improved pharmacokinetic properties of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Commercial Availability and Suppliers



Benzyl-PEG14-alcohol is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
MedChemExpres s	Benzyl-PEG14- alcohol	HY-132051	>98% (typical)	Inquire

Note: This table is based on publicly available information and may not be exhaustive. Purity and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier.

Core Applications in Research

The primary application of **Benzyl-PEG14-alcohol** is in the synthesis of PROTACs. The terminal hydroxyl group can be readily modified to incorporate a warhead that binds to the target protein of interest. The benzyl group can be deprotected to reveal a functional group for conjugation to an E3 ligase ligand.

The use of PEG linkers, such as in **Benzyl-PEG14-alcohol**, is a prevalent strategy in PROTAC development. Statistics indicate that a significant percentage of reported PROTAC molecules utilize PEG linkers to enhance solubility and provide synthetic flexibility for optimizing linker length.

Experimental Protocols

While a specific, detailed synthesis protocol for a PROTAC using **Benzyl-PEG14-alcohol** is proprietary to the end-user's project, a representative experimental workflow for the synthesis and characterization of a PROTAC is provided below. This protocol is adapted from methodologies described for similar long-chain PEG linkers.

Representative PROTAC Synthesis Workflow

A typical synthesis involves a multi-step process:



- Activation of the Terminal Alcohol: The hydroxyl group of Benzyl-PEG14-alcohol is activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution.
- Coupling with the E3 Ligase Ligand: The activated PEG linker is reacted with an aminecontaining E3 ligase ligand.
- Deprotection of the Benzyl Group: The benzyl protecting group is removed to expose a functional group for the next coupling step.
- Coupling with the Target Protein Ligand: The deprotected and functionalized linker-E3 ligase ligand conjugate is then coupled to the ligand for the protein of interest (POI).
- Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.

Characterization of PROTAC Activity

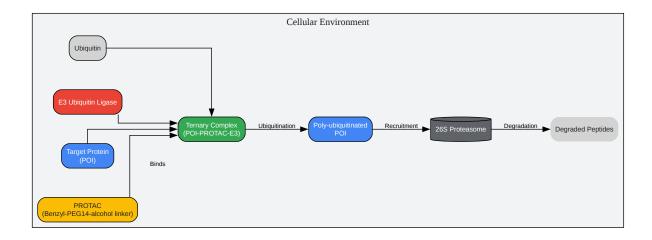
Once synthesized, the efficacy of the PROTAC is assessed through a series of in vitro assays:

- Western Blot Analysis: To confirm the degradation of the target protein in cells treated with the PROTAC.
- Cell Viability Assays (e.g., MTS Assay): To determine the cytotoxic effects of the PROTAC on cells.
- Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance SPR): To measure the binding affinity and kinetics of the PROTAC in forming the ternary complex with the target protein and the E3 ligase.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow.

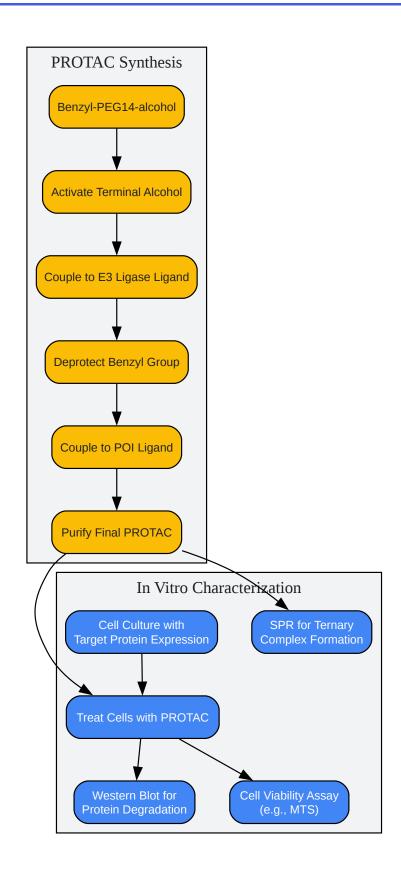




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PROTAC Mechanism of Action





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PROTAC Synthesis and Characterization Workflow



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References

- 1. PROTAC Linkers, PEG Linkers Supply Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
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